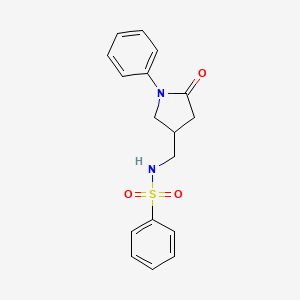![molecular formula C19H16N2O5S B2641101 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate CAS No. 877637-22-4](/img/structure/B2641101.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate, also known as Compound A, is a novel pyranopyrimidine derivative. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Apelin Receptor Antagonism
The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in cardiovascular disease pathogenesis. ML221 acts as a potent functional antagonist of the apelin receptor (APJ) . It selectively inhibits APJ signaling, making it a potential therapeutic target for cardiovascular disorders .
Energy Metabolism Modulation
Emerging evidence suggests that apelin/APJ signaling influences energy metabolism. By targeting APJ, ML221 may impact metabolic processes, including glucose homeostasis, lipid metabolism, and energy expenditure. Further research is needed to explore its potential in metabolic disorders .
Gastrointestinal Function Regulation
Beyond cardiovascular effects, the apelin/APJ system has been linked to gastrointestinal function. ML221’s APJ antagonism could influence gut motility, nutrient absorption, and other digestive processes. Investigating its impact on gastrointestinal health is an exciting avenue for research .
Antiviral Properties
Interestingly, ML221 derivatives have been synthesized by modifying the glutamic acid portion of the drug pemetrexed . These derivatives exhibit antiviral activity, particularly against certain viruses. Further studies are warranted to explore their mechanism of action and potential clinical applications .
Structure-Activity Relationship (SAR) Development
Researchers have studied ML221’s structure-activity relationship (SAR) to optimize its pharmacological properties. Understanding how specific structural features affect its function can guide the design of more potent and selective APJ antagonists .
GPCR Selectivity Profile
ML221 shows minimal binding activity against other G protein-coupled receptors (GPCRs) except for the κ-opioid and benzodiazepinone receptors. Investigating its selectivity and potential off-target effects is crucial for safe drug development .
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-13-3-5-14(6-4-13)25-11-18(23)26-17-10-24-15(9-16(17)22)12-27-19-20-7-2-8-21-19/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMJQDSIDUXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)
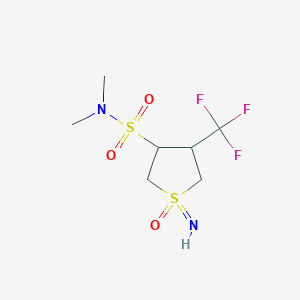
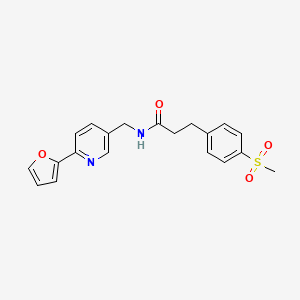
![3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2641025.png)


![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

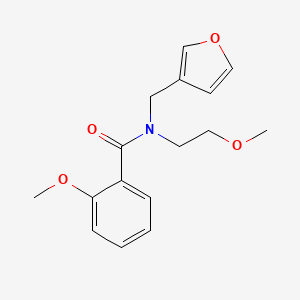
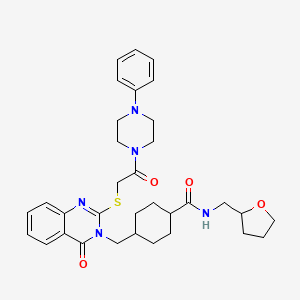
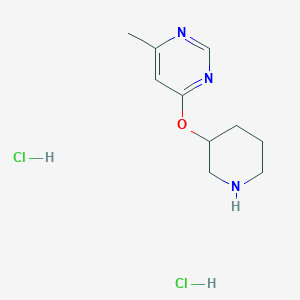
![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641040.png)
